N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP is a small molecule that belongs to the class of compounds known as piperidines, which are commonly used in medicinal chemistry.
Scientific Research Applications
Antiulcer Agents
A study by Ueda et al. (1991) discusses derivatives of N-[(piperidinomethyl)phenoxy]propyl]butanamides, which exhibit gastric acid antisecretory activity, suggesting potential use as antiulcer agents. One of the derivatives demonstrated potent activity, providing insights into structure-activity relationships relevant to ulcer treatment (Ueda et al., 1991).
Sigma Receptor Binding
Berardi et al. (2005) explored the binding affinities of various methylpiperidines, including derivatives similar to the query compound, to sigma(1) and sigma(2) receptors. These compounds showed potential as tools for PET experiments and also demonstrated antiproliferative activity in rat C6 glioma cells, indicating possible applications in tumor research and therapy (Berardi et al., 2005).
Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer specific for the CSF1R, a microglia-specific marker, which includes a compound structurally related to the query compound. This tracer can be used for imaging of reactive microglia and disease-associated microglia in neuroinflammation, contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).
Antidepressant and Antianxiety Activities
Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, a compound with structural similarities, and investigated their antidepressant and antianxiety activities, indicating potential applications in mental health treatments (Kumar et al., 2017).
Mechanism of Action
Target of Action
For example, compounds containing a piperidine ring, like this one, are often found in drugs acting on the central nervous system .
Mode of Action
Without specific information, it’s difficult to say how this compound interacts with its targets. The furan and piperidine rings could potentially interact with biological targets through non-covalent interactions such as hydrogen bonding or π-π stacking .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in signal transduction, enzyme inhibition, and ion channel modulation .
Pharmacokinetics
The presence of the piperidine ring and the methoxyphenyl group could potentially influence its pharmacokinetic properties .
Result of Action
Based on its structure, it could potentially have a variety of effects, depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-25-19-7-4-17(5-8-19)6-9-21(24)22-15-18-10-12-23(13-11-18)16-20-3-2-14-26-20/h2-5,7-8,14,18H,6,9-13,15-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLWHDOPXIHADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide |
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